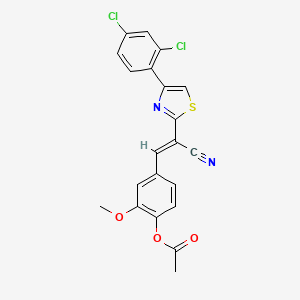

(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate

Description

(E)-4-(2-Cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a synthetic thiazole derivative with a complex structure featuring a conjugated vinyl-cyano group, a 2,4-dichlorophenyl-substituted thiazole ring, and a methoxyphenyl acetate moiety. Its molecular formula is C₂₀H₁₄Cl₂N₂O₃S, and its stereochemistry (E-configuration) is critical for its biological activity and intermolecular interactions .

Properties

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O3S/c1-12(26)28-19-6-3-13(8-20(19)27-2)7-14(10-24)21-25-18(11-29-21)16-5-4-15(22)9-17(16)23/h3-9,11H,1-2H3/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMHKKAXRUQTRE-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring and a dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase activator.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 445.3 g/mol. The structure includes:

- A methoxyphenyl acetate moiety.

- A cyano group attached to a thiazole ring.

- A dichlorophenyl substituent.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 445.3 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. A study focusing on its ability to activate the c-Abl kinase revealed that it promotes hematopoietic stem cell differentiation, which may enhance the production of neutrophils, potentially aiding in the treatment of chemotherapy-induced neutropenia .

Case Study:

In a high-throughput screening study, several thiazole derivatives were evaluated for their ability to activate c-Abl kinase. The results demonstrated that this compound was among the most potent activators, leading to increased intracellular signaling pathways associated with cell survival and differentiation .

Kinase Activation

The compound's structural features suggest it may function as a small molecule activator for various kinases. The c-Abl kinase is particularly noteworthy due to its role in cellular processes such as proliferation and differentiation. Activation of this kinase by the compound could lead to therapeutic applications in treating blood-related disorders .

The proposed mechanism involves the displacement of the N-terminal autoinhibitory domain of c-Abl, allowing for enhanced kinase activity. This activation can lead to downstream effects that promote cell survival and proliferation, which are critical in cancer therapy .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential for therapeutic applications. Preliminary studies indicate potential hazards associated with exposure, including irritations and systemic toxicity; hence, further investigations are warranted to establish safety profiles for clinical use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Key Structural Insights :

- Steric Effects : The methoxyphenyl acetate group introduces bulkier steric hindrance than ethyl/methoxyethyl esters in analogs, possibly influencing solubility and membrane permeability .

- Hydrogen Bonding : Unlike CID 1181178 (which lacks polar groups beyond esters), the target compound’s acetate and methoxy groups may participate in stronger H-bonding networks, as observed in related thiazole esters .

Comparative Challenges :

- The cyano group in the target compound increases reactivity, necessitating anhydrous conditions to avoid hydrolysis.

- Dichlorophenyl substitution may reduce reaction yields due to steric and electronic effects compared to simpler aryl groups .

Activity Trends :

- Thiazoles with dichlorophenyl groups (e.g., CID 1181178) show moderate cytotoxicity, likely due to enhanced membrane penetration and interactions with cellular thiols .

- The cyano-vinyl group in the target compound may mimic α,β-unsaturated carbonyl systems, a common pharmacophore in kinase inhibitors, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.